Lacidipine-13C8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

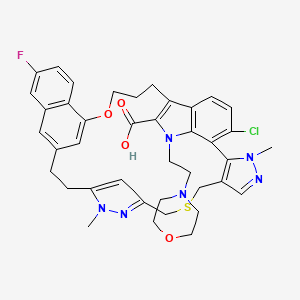

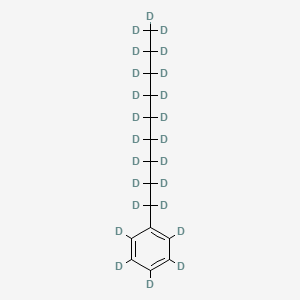

Lacidipine-13C8 is a deuterium-labeled version of Lacidipine, an orally active and highly selective L-type calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arteries and reducing peripheral resistance . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lacidipine-13C8 can be synthesized using various methods. One common approach involves the antisolvent sonoprecipitation technique, which enhances the solubility and dissolution rate of Lacidipine . This method involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosuspensions with small and uniform particle sizes .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving crude Lacidipine in isopropanol and then cooling the solution to precipitate the product . This method ensures high purity and yield, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Lacidipine-13C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various metabolites that are studied for their pharmacological activities. For instance, Lacidipine undergoes complete CYP3A4-mediated hepatic metabolism, resulting in metabolites with no pharmacological activity .

Aplicaciones Científicas De Investigación

Lacidipine-13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . The compound is also valuable in angiogenesis assays, where it has been shown to induce vascular lumen expansion . Additionally, this compound is used in Alzheimer’s disease research to prevent memory impairment by reducing oxidative stress in the brain .

Mecanismo De Acción

Lacidipine-13C8 exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This action reduces the excitation and depolarization of vascular smooth muscles, leading to vasodilation and reduced blood pressure . The compound also modulates the caspase-3 pathway, protecting cells from apoptosis induced by ATP depletion .

Comparación Con Compuestos Similares

Lacidipine-13C8 is unique compared to other dihydropyridine calcium channel blockers due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles . Similar compounds include nifedipine, amlodipine, and felodipine, which also act as calcium channel blockers but lack the specific labeling that makes this compound particularly useful in research .

Conclusion

This compound is a valuable compound in both clinical and research settings. Its unique properties, including its deuterium labeling and selective action on L-type calcium channels, make it a versatile tool for studying various physiological and pharmacological processes. Whether used in hypertension treatment or scientific research, this compound continues to contribute significantly to the field of medicine and beyond.

Propiedades

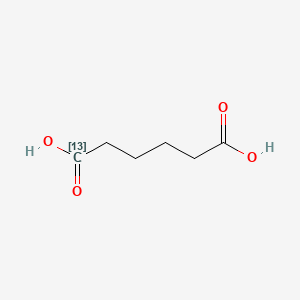

Fórmula molecular |

C26H33NO6 |

|---|---|

Peso molecular |

463.5 g/mol |

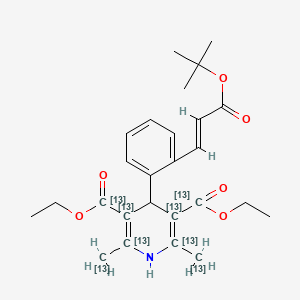

Nombre IUPAC |

diethyl 2,6-di((113C)methyl)-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i3+1,4+1,16+1,17+1,21+1,22+1,24+1,25+1 |

Clave InChI |

GKQPCPXONLDCMU-BBTGQLTHSA-N |

SMILES isomérico |

CCO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)[13CH3])[13CH3] |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)